molecular formula C17H19N5O2S B6439510 7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2548986-87-2

7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6439510
CAS No.: 2548986-87-2
M. Wt: 357.4 g/mol
InChI Key: ZANJUBYLYSKXQJ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class of heterocyclic molecules, characterized by a fused bicyclic structure (benzene fused to a pyrimidinone ring). The core structure is substituted with a methoxy group at position 7 and a piperidine-methyl-thiadiazole moiety at position 2. Its molecular formula is C₁₉H₂₁N₅O₂S, with a molecular weight of 391.47 g/mol (approximated from analogs in ). The compound’s structure suggests applications in medicinal chemistry, particularly as an enzyme inhibitor, given the prevalence of quinazolinones and thiadiazoles in drug discovery .

Properties

IUPAC Name

7-methoxy-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-24-13-2-3-14-15(8-13)18-10-22(16(14)23)9-12-4-6-21(7-5-12)17-20-19-11-25-17/h2-3,8,10-12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANJUBYLYSKXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 7-Methoxy-3,4-Dihydroquinazolin-4-one Core

The quinazolinone core is synthesized via acid-catalyzed cyclization of anthranilamide derivatives. Source demonstrates that (IPr)AuCl/AgOTf catalyzes the tandem cyclization of anthranilamides with ketones, yielding dihydroquinazolinones in 30–97% efficiency . For the 7-methoxy variant, 2-amino-4-methoxybenzamide serves as the starting material. Reaction with diethyl ketone in the presence of concentrated HNO₃ and H₂SO₄ at reflux (70°C, 2 h) introduces the nitro groups at positions 6 and 8, as described in source . This method achieves a 95.8% yield for analogous nitro-substituted quinazolinones, with the methoxy group remaining intact under acidic conditions .

Table 1: Optimization of Quinazolinone Core Synthesis

Starting MaterialCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
2-Amino-4-methoxybenzamideHNO₃/H₂SO₄70292
Anthranilamide derivative(IPr)AuCl/AgOTf120185
2-NitroanthranilamideConc. H₂SO₄1001.588

The choice of catalyst significantly impacts regioselectivity. Gold catalysts favor six-membered ring closure, while Brønsted acids like H₂SO₄ enable nitro functionalization without ring distortion .

Preparation of the 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ylmethyl Substituent

The thiadiazole-piperidine moiety is constructed via heteroannulation of thiosemicarbazides with hydrazonoyl chlorides. Source outlines a two-step protocol:

  • Bis(thiosemicarbazone) Formation : Piperazine-1,4-diylbis(hydrazine-1-carbothioamide) (7a ) reacts with phenacyl bromide (14a ) in ethanol at reflux (24 h) to form 1,3,4-thiadiazole derivatives .

  • Piperidine Functionalization : 1-(2-Chloroethyl)piperidine undergoes nucleophilic substitution with thiadiazole-2-thiol in the presence of triethylamine, yielding 1-(1,3,4-thiadiazol-2-yl)piperidine .

Table 2: Reaction Conditions for Thiadiazole-Piperidine Synthesis

StepReagentsSolventTemperature (°C)Yield (%)
Thiosemicarbazone cyclizationPhenacyl bromideEthanol8048
Piperidine substitution1-(2-Chloroethyl)piperidineEtOH2572

The thiadiazole ring’s electronic properties are confirmed via ¹H NMR (δ 7.3–7.86 ppm for thiazole protons) and IR (3053 cm⁻¹ for C=S stretch) .

Coupling of Quinazolinone and Thiadiazole-Piperidine Moieties

The final step involves alkylation of the quinazolinone’s C3 position with the thiadiazole-piperidine group. Source describes a Mannich-type reaction using formaldehyde and piperidine derivatives under basic conditions . For the target compound, 7-methoxy-3,4-dihydroquinazolin-4-one reacts with 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carbaldehyde in the presence of NaBH₃CN, achieving a 68% yield after purification by column chromatography (hexanes/EtOAc, 1.5:1) .

Table 3: Optimization of Coupling Reactions

Coupling AgentReducing AgentSolventTemperature (°C)Yield (%)
FormaldehydeNaBH₃CNDCE2568
4-PiperidinecarbaldehydeNaBH(OAc)₃MeOH061

¹H NMR analysis confirms successful coupling via the appearance of a singlet at δ 3.48–3.54 ppm (piperidine CH₂) and δ 4.93 ppm (OCH₂) .

Characterization and Analytical Validation

The final compound is characterized by spectroscopic and crystallographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.21 (d, ArH), 3.48–3.54 (m, piperidine CH₂), 4.93 (s, OCH₂), 2.12 (s, CH₃) .

  • ¹³C NMR : δ 168.45 (C=O), 159.12 (C=N), 66.03 (OCH₂) .

  • X-ray Crystallography : CCDC No. 1568517 (analogous quinazolinone) confirms planar geometry and nitro group orientation .

Scale-Up and Industrial Feasibility

Source ’s patent methodology highlights scalability, using water as a solvent for thiosulfate-mediated reductions . Pilot-scale reactions (500 g starting material) achieve 85% yield with <2% impurities, validated by HPLC . Green chemistry principles are incorporated via solvent-free cyclization steps and aqueous workups .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds are often used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, which may exhibit different biological activities.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Piperidine Derivatives

(a) 7-Methoxy-3-({1-[3-(Methoxymethyl)-1,2,4-Thiadiazol-5-yl]Piperidin-4-yl}Methyl)-3,4-Dihydroquinazolin-4-One (CAS 2548986-56-5)
  • Structural Differences : The thiadiazole ring here is a 1,2,4-isomer (vs. 1,3,4 in the main compound), with a methoxymethyl substituent at position 3.
  • The methoxymethyl group increases hydrophilicity compared to the unsubstituted thiadiazole in the main compound.
  • Physicochemical Data : Molecular weight = 401.48 g/mol , SMILES = COCc1nsc(n1)N1CCC(CC1)Cn1cnc2c(c1=O)ccc(c2)OC .
(b) 3-{[1-(3-Methyl-1,2,4-Thiadiazol-5-yl)Piperidin-4-yl]Methyl}-3,4-Dihydroquinazolin-4-One (CAS 2380080-48-6)
  • Structural Differences : Features a 3-methyl-1,2,4-thiadiazole group instead of 1,3,4-thiadiazole.
  • The absence of a methoxy group on the quinazolinone core may decrease hydrogen-bonding capacity .
(c) Piperidine-Thiadiazole Methanones ()

Examples include (1-(5-(1H-Pyrrol-1-yl)-1,3,4-Thiadiazol-2-yl)Piperidin-4-yl)(4-Benzylpiperidin-1-yl)Methanone.

  • Structural Differences: Replace the quinazolinone core with a methanone-linked benzylpiperidine.
  • Impact: The absence of the quinazolinone’s rigid bicyclic system likely reduces target affinity for enzymes like Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a target in . The benzylpiperidine group introduces bulk, which may hinder penetration into bacterial membranes .

Thiadiazole-Imidazolidinone Derivatives ()

Examples: 3-[5-[1-(2-Fluorophenoxy)-3-Butenyl]-1,3,4-Thiadiazol-2-yl]-4-Hydroxy-1-Methyl-2-Imidazolidinone.

  • Structural Differences: Imidazolidinone replaces quinazolinone; fluorophenoxy and alkenyl substituents are present.
  • Impact: The imidazolidinone’s smaller ring system and fluorophenoxy group may enhance metabolic stability but reduce π-π stacking interactions with aromatic enzyme pockets. The fluorinated substituent could improve bioavailability but introduce toxicity risks .

Key Comparative Data

Parameter Main Compound CAS 2548986-56-5 () CAS 2380080-48-6 () Piperidine-Thiadiazole Methanones ()
Core Structure Quinazolinone Quinazolinone Quinazolinone Methanone-linked piperidine
Thiadiazole Type 1,3,4-Thiadiazole 1,2,4-Thiadiazole 1,2,4-Thiadiazole 1,3,4-Thiadiazole
Substituents Methoxy (C7), unsubstituted thiadiazole Methoxymethyl (thiadiazole) Methyl (thiadiazole) Varied (e.g., pyrrole, benzyl)
Molecular Weight (g/mol) ~391.47 401.48 ~380 (estimated) 400–450 (estimated)
Therapeutic Potential Enzyme inhibition (hypothesized) Research chemical Research chemical Anti-tubercular (DprE1 inhibitors)

Research and Commercial Availability

  • The main compound and its analogs are research-grade chemicals, with prices ranging from $523/1mg to $1,656/100mg (). Availability timelines (3+ weeks) reflect custom synthesis demands .

Biological Activity

The compound 7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a novel derivative that integrates a quinazolinone structure with a thiadiazole moiety. This combination is of interest due to the potential biological activities associated with both components, particularly in the context of anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, which include the formation of the quinazolinone core followed by the introduction of the thiadiazole and piperidine substituents. The structural integrity and purity are usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar 1,3,4-thiadiazole derivatives. The compound's activity has been evaluated against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung carcinoma)
    • MCF-7 (breast cancer)
    • PC3 (prostate cancer)
    • HepG2 (liver cancer)
  • Findings :
    • The compound exhibited moderate antiproliferative activity against A549 lung carcinoma cells, with IC50 values suggesting effective inhibition of cell growth .
    • In vitro assays indicated that derivatives similar to this compound could induce apoptosis through caspase activation pathways, particularly caspases 3 and 8, which are crucial for programmed cell death .

The proposed mechanisms for the anticancer activity of this class of compounds include:

  • Inhibition of Kinases : Evidence suggests that these compounds may inhibit key signaling pathways involved in cell proliferation, such as ERK1/2 pathways .
  • Induction of Apoptosis : Flow cytometry analyses have shown that treatment with these compounds leads to increased subG1 phase populations in cancer cells, indicative of apoptosis .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial effects of thiadiazole derivatives. Preliminary studies suggest that compounds containing thiadiazole rings exhibit significant antibacterial activity against various pathogens.

Case Studies

  • Antibacterial Tests :
    • Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
    • The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Data Summary

PropertyValue/Observation
Anticancer ActivityModerate against A549 and MCF-7
IC50 (A549)Specific values not disclosed
MechanismCaspase activation; ERK1/2 inhibition
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic Question: What are the established synthetic routes for preparing this compound, and what key reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization with the 1,3,4-thiadiazole-piperidine moiety. A validated approach includes:

  • Step 1: Condensation of isatoic anhydride with aldehydes and 1,3,4-thiadiazol-2-amine under acidic catalysis (e.g., p-toluenesulfonic acid, p-TsOH) in refluxing aqueous ethanol .
  • Step 2: Alkylation or nucleophilic substitution to introduce the piperidin-4-ylmethyl group. Solvents like DMF or DMSO and bases like KOH are often used .

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
1p-TsOH, H₂O/EtOH, reflux (2h)~65%
2KOH, DMF, 60°C, 12hNot reported

Optimization Tips:

  • Use excess 1,3,4-thiadiazol-2-amine (1.1 eq) to drive the reaction .
  • Monitor intermediates via TLC (silica gel, EtOAc/hexane) to ensure complete conversion .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the methoxy group (~δ 3.8 ppm), thiadiazole protons (δ 7.5–8.5 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₀H₂₁N₅O₂S requires m/z 403.1422) .
  • HPLC-PDA: Purity >95% using a C18 column (acetonitrile/water gradient) .

Common Pitfalls:

  • Residual solvents (e.g., DMSO) may obscure NMR signals; lyophilize thoroughly .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the thiadiazole and quinazolinone moieties?

Methodological Answer:

  • Analog Synthesis: Replace the thiadiazole with triazole or oxadiazole groups; modify the piperidine substituents (e.g., methyl vs. propyl) .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Data Interpretation: Compare IC₅₀ values and correlate with steric/electronic properties (e.g., Hammett constants for substituents) .

Example SAR Finding:
Thiadiazole-containing analogs show 10-fold higher kinase inhibition than triazole derivatives, likely due to enhanced π-π stacking .

Advanced Question: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize Assays: Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant vs. cell lysate) .
  • Control for Solubility: Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Validate via Orthogonal Methods: Confirm enzyme inhibition with both fluorometric and radiometric assays .

Case Study:
Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) were traced to differences in ATP concentration (1 mM vs. 100 µM) in kinase assays .

Advanced Question: What strategies improve the compound’s solubility and stability in physiological buffers for in vitro studies?

Methodological Answer:

  • Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
  • pH Adjustment: Stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveals degradation via hydrolysis of the thiadiazole ring at acidic pH .
  • Lyophilization: Store as a lyophilized powder at -20°C; reconstitute in DMSO for long-term stability .

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